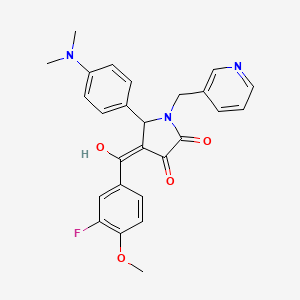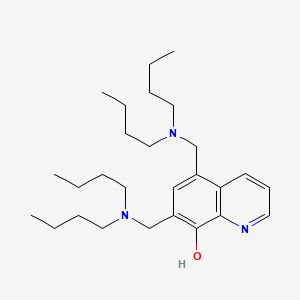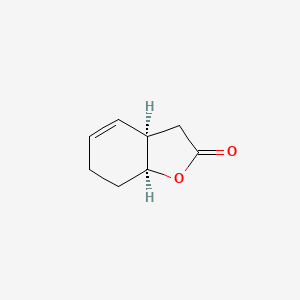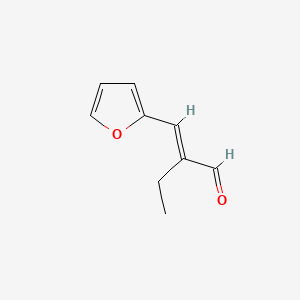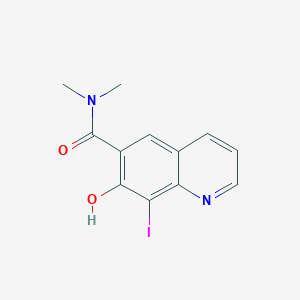![molecular formula C15H14O4 B12890381 1,3,4-Trimethoxydibenzo[b,d]furan CAS No. 88256-10-4](/img/structure/B12890381.png)
1,3,4-Trimethoxydibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Trimethoxydibenzo[b,d]furan is a member of the dibenzofuran family, characterized by its unique structure where three methoxy groups are attached to the dibenzofuran core
Preparation Methods
The synthesis of 1,3,4-Trimethoxydibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Methoxylation: Methoxy groups are introduced at the 1, 3, and 4 positions of the dibenzofuran ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reactions are usually carried out under reflux conditions to ensure complete substitution. Solvents like acetone or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3,4-Trimethoxydibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the available positions on the aromatic ring, using reagents like halogens or nitro groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,4-Trimethoxydibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them useful in studying enzyme functions and pathways.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4-Trimethoxydibenzo[b,d]furan and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
1,3,4-Trimethoxydibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: This compound has hydroxy groups at positions 2 and 8, in addition to methoxy groups at positions 3, 4, and 7.
1,3,4-Trimethoxydibenzofuran: Similar to our compound but lacks the dibenzo[b,d] core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88256-10-4 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1,3,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)14(18-3)15-13(11)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
InChI Key |
HEUXBYITVNXTNO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C3=CC=CC=C3O2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


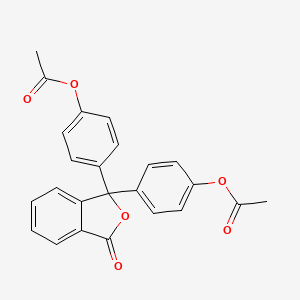
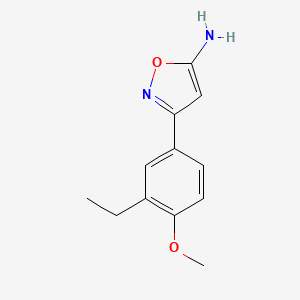
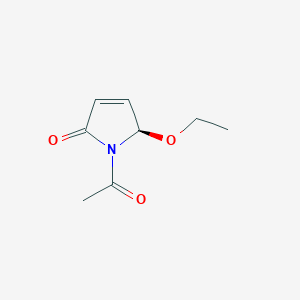


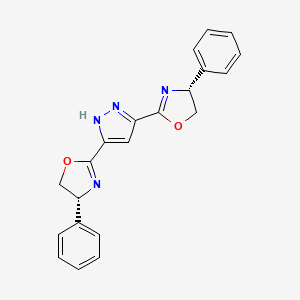
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)

![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
